molecular formula C10H4F10O3 B3042204 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol CAS No. 52999-49-2

2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol

Cat. No.: B3042204
CAS No.: 52999-49-2
M. Wt: 362.12 g/mol
InChI Key: OWTOTSHECDFDLA-UHFFFAOYSA-N
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Description

2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol is a chemical compound with the molecular formula C10H4F10O3. It is characterized by the presence of two 1,1,2,2,2-pentafluoroethoxy groups attached to a phenol ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol typically involves the reaction of 2,6-dihydroxyphenol with 1,1,2,2,2-pentafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action include oxidative stress response and anti-inflammatory signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di(1,1,2,2,2-trifluoroethoxy)phenol
  • 2,6-Di(1,1,2,2,2-tetrafluoroethoxy)phenol
  • 2,6-Di(1,1,2,2,2-hexafluoroethoxy)phenol

Uniqueness

2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol is unique due to the presence of pentafluoroethoxy groups, which impart high thermal stability and resistance to oxidation. These properties make it more suitable for applications requiring robust chemical performance compared to its analogs with fewer fluorine atoms .

Properties

IUPAC Name

2,6-bis(1,1,2,2,2-pentafluoroethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F10O3/c11-7(12,13)9(17,18)22-4-2-1-3-5(6(4)21)23-10(19,20)8(14,15)16/h1-3,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTOTSHECDFDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(C(F)(F)F)(F)F)O)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol
Reactant of Route 2
2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol
Reactant of Route 3
2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol
Reactant of Route 4
2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol
Reactant of Route 5
2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol
Reactant of Route 6
Reactant of Route 6
2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol

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